molecular formula C17H18N4O4 B2577216 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034396-88-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

货号: B2577216
CAS 编号: 2034396-88-6
分子量: 342.355
InChI 键: FMDCWPHQTJTYRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034396-88-6) is a complex organic compound with a molecular weight of 342.35 g/mol and a molecular formula of C17H18N4O4 . Its structure incorporates a pyrrolidine core substituted with a pyrimidin-4-yloxy group at the 3-position and an N-(benzo[d][1,3]dioxol-5-ylmethyl) carboxamide group at the 1-position . The benzo[d][1,3]dioxole (piperonyl) moiety is a recognized pharmacophore in medicinal chemistry, valued for its metabolic stability and structural resemblance to catecholamines, while the pyrimidine ring can enhance interactions with biological targets through hydrogen bonding and π-stacking . This compound is of significant interest in chemical and pharmacological research due to its potential therapeutic applications. Recent studies on compounds with analogous structures have demonstrated notable biological activities. For instance, structurally similar pyrrolidine derivatives have exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology research . The mechanism for such activity may involve the inhibition of cell proliferation and the induction of apoptosis via caspase pathway activation . Furthermore, emerging research indicates that derivatives of this compound may possess neuropharmacological properties. Specifically, related compounds have been evaluated as anticonvulsants and have been shown to inhibit Nav1.1 sodium channels, providing insight into a potential mechanism of action relevant to epilepsy research . The synthesis of this compound likely involves established coupling reactions, such as EDCI/HOBt-mediated amidation, similar to pathways used for analogous compounds . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(19-8-12-1-2-14-15(7-12)24-11-23-14)21-6-4-13(9-21)25-16-3-5-18-10-20-16/h1-3,5,7,10,13H,4,6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDCWPHQTJTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A pyrimidine ring
  • A pyrrolidine backbone

This unique combination suggests diverse biological interactions.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown activity against breast and lung cancer cells, indicating that the presence of the pyrimidine and benzo[d][1,3]dioxole moieties may enhance anticancer efficacy.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)5.4
A549 (Lung)8.4
HT-29 (Colon)13.51

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression.
  • Induction of apoptosis : Evidence suggests that these compounds can activate caspase pathways leading to programmed cell death.

For example, a related compound demonstrated a protective index (TD50/ED50) of 37.4 in animal models, indicating a favorable therapeutic window for further development .

Neuropharmacological Effects

Emerging research indicates that derivatives of this compound may also have neuropharmacological properties. Specifically, they have been evaluated for their potential as anticonvulsants. Studies involving sodium channel modulation have shown that certain derivatives inhibit Na v1.1 channels, providing insights into their potential use in epilepsy treatment .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of related pyrrolidine derivatives against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Effects : Another study focused on the anticonvulsant properties of benzo[d][1,3]dioxole derivatives, demonstrating significant efficacy in mouse models .

相似化合物的比较

Structural Analogues with Pyrimidine Modifications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide
  • Structural Difference : The pyrimidine ring is substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively .
  • Ethyl substitution may increase lipophilicity, altering pharmacokinetics.
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3)
  • Structural Difference: Pyrimidine is linked via an amino group instead of an ether oxygen. The compound also includes a cereblon-binding 2,6-dioxopiperidine motif .
  • Impact: Amino linkage may reduce conformational flexibility compared to the target compound’s ether bridge.

Analogues with Varying Core Heterocycles

1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-2-one (15)
  • Structural Difference : Replaces the carboxamide with a lactam (cyclic amide) and lacks the pyrimidinyloxy group .
  • Absence of pyrimidine limits interactions with nucleotide-binding targets.
6-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane (Spirocyclic Oxetane)
  • Structural Difference : Incorporates a spirocyclic oxetane core instead of pyrrolidine .
  • Impact : Oxetanes improve solubility and metabolic stability but reduce hydrogen-bonding capacity compared to the carboxamide group.

Analogues with Alternative Substitutions

IPR-1: (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine
  • Structural Difference : Features a butan-1-amine backbone with dual piperonyl groups and a phenyl substituent .
  • Impact : The absence of a heterocyclic core reduces target specificity, but dual piperonyl groups may enhance CNS penetration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。